Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate
Description
This compound is a barium salt featuring a benzenesulphonate core substituted with two chlorine atoms at positions 2 and 3. A pyrazoline ring is attached at position 4, connected via an azo (–N=N–) linkage to a 4-sulphonatophenyl group. The pyrazoline moiety includes a methyl group at position 3 and a ketone at position 4. The barium counterion enhances ionic stability, while the sulphonato group contributes to solubility in polar solvents. The dichloro substituents likely impart electron-withdrawing effects, influencing electronic properties and reactivity .
Properties
CAS No. |
84681-81-2 |
|---|---|
Molecular Formula |
C16H10BaCl2N4O7S2 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
barium(2+);2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2.Ba/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
DAXHSWBKGACBIT-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Ba+2] |
Origin of Product |
United States |
Biological Activity
Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound notable for its potential biological activities, particularly in pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 646.66 g/mol. It features a barium ion coordinated with a sulfonated azo dye structure, which enhances its solubility and reactivity compared to simpler azo or pyrazole compounds.
Biological Activity
1. Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antibacterial activity. For instance, studies have shown that pyrazole compounds can inhibit various bacterial strains such as Staphylococcus aureus and E. coli. Specifically, the synthesized complexes using pyrazoles as ligands demonstrated good activity against E. coli, highlighting the potential of these compounds as antimicrobial agents .
2. Cytotoxic Effects
Recent advancements in drug design have identified pyrazole derivatives as promising candidates for anticancer therapies. For example, certain derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and Jurkat (T-cell leukemia), with IC50 values indicating effective inhibition of cell proliferation . The structural features of this compound may enhance its anticancer properties due to the presence of both the azo and pyrazole moieties.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
A study explored the antibacterial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated that modifications in the chemical structure significantly influenced antibacterial potency. For instance, increasing the sulfonate group’s presence enhanced solubility and bioavailability, leading to improved inhibition rates against pathogenic bacteria .
Chemical Reactions Analysis
Reactivity of the Azo Group
The azo bond (-N=N-) is a key reactive site. Common transformations include:
-
Reduction : Azo groups typically reduce to corresponding amines under acidic or basic conditions. For example, catalytic hydrogenation with H₂/Pd could yield diamine derivatives .
-
Nucleophilic Substitution : The azo group may participate in electrophilic aromatic substitution reactions, though steric hindrance from adjacent substituents (e.g., sulfonate groups) could limit reactivity .
Sulfonate Group Interactions
The sulfonate moieties (SO₃²⁻) enhance aqueous solubility and may act as leaving groups in specific conditions:
Pyrazole Ring Chemistry
The substituted pyrazole ring (4,5-dihydro-3-methyl-5-oxo) may undergo:
-
Tautomerism : The pyrazole ring can exhibit keto-enol tautomerism due to the carbonyl group (C=O) .
-
Alkylation/Condensation : The ring’s substituents (e.g., methyl, oxo groups) could participate in nucleophilic or electrophilic reactions, depending on reaction conditions .
Comparison with Structurally Similar Compounds
Key Differences : The barium derivative incorporates a heavy metal ion, which may influence reactivity (e.g., ion-exchange reactions) and solubility. The presence of both sulfonate and azo groups introduces competing reactivity pathways compared to simpler derivatives .
Limitations in Available Data
While the structural features suggest plausible reaction pathways, the provided sources lack explicit experimental data on this compound’s chemical reactions. For example:
-
Synthesis : Source lists preparation products but does not detail reaction mechanisms.
-
Reaction Conditions : No specific catalysts, temperatures, or solvents are described for transformations involving this compound.
Theoretical Reaction Pathways
Based on functional group behavior:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features:
- Core Framework : All analogs share a benzenesulphonate backbone with a pyrazoline/indole-derived heterocycle and azo linkages.
- Substituent Variations :
- Compound 16 (C25H24Br2N4O3S) : Bromine substituents on aryl rings.
- Compound 17 (C25H24BrClN4O3S) : Bromine and chlorine on aryl groups.
- Compound 18 (C25H24BrN4O4S) : Methoxy substituent on the aryl ring.
- Sodium Salt () : Sodium counterion, methyl groups, and toluenesulphonamide substituents.
- Target Barium Compound : Dichloro substituents and barium counterion.
Table 1: Substituent and Counterion Comparison
Physicochemical Properties
Melting Points and Stability:
- Compound 16 : 200–201°C (higher due to bromine’s steric bulk and symmetry).
- Compound 17 : 129–130°C (lower with chlorine’s electronegativity disrupting packing).
- Target Barium Compound : Expected higher melting point (>200°C) due to ionic barium-sulphonate interactions and dichloro substituents enhancing rigidity .
Solubility:
- Sodium salts (e.g., ) exhibit higher aqueous solubility than barium analogs due to smaller ionic radius and charge density. Barium’s +2 charge may reduce solubility in polar solvents but improve stability in non-aqueous media .
Spectroscopic and Electronic Properties
IR Spectroscopy:
- Sulphonato/sulphonamide S=O stretches: 1160–1335 cm⁻¹ (consistent across analogs).
- C=O stretches: ~1650 cm⁻¹ (pyrazoline/indole ketones). Dichloro substituents may shift this peak slightly due to inductive effects .
NMR Analysis:
- Aromatic protons in the target compound would show downfield shifts (δ 7.4–8.1 ppm) comparable to analogs. Dichloro groups may deshield adjacent protons more strongly than bromo or methoxy substituents .
Computational Insights (Multiwfn):
- Electron localization function (ELF) analysis would reveal stronger electron withdrawal in the dichloro compound vs. methoxy or bromo analogs.
Crystallographic and Conformational Analysis
- SHELX-refined structures () indicate that bulky substituents (e.g., bromine in Compound 16) induce torsional strain in the azo linkage. The barium compound’s dichloro groups may enforce greater planarity, improving π-π stacking.
- ORTEP diagrams () would highlight differences in dihedral angles between pyrazoline and benzenesulphonate moieties .
Key Research Findings
Thermal Stability : Barium’s ionic interactions confer higher decomposition temperatures than sodium analogs.
Solubility Trade-offs : Sodium salts prioritize aqueous solubility, while barium derivatives favor solid-state stability.
Preparation Methods
Diazotization of 4-Sulphonatophenylamine
The synthesis begins with the diazotization of 4-sulphonatophenylamine to generate the reactive diazonium chloride intermediate. This step is performed in an acidic medium (HCl) at 0–5°C using sodium nitrite (NaNO₂) as the nitrosating agent. The diazonium salt forms via protonation of the amine group, followed by nitrosation and subsequent loss of water. Maintaining low temperatures is critical to prevent premature decomposition of the diazonium species.
Reaction Conditions
- Reactants : 4-Sulphonatophenylamine (5 mmol), HCl (conc., 1.5 mL), NaNO₂ (6 mmol)
- Solvent : Water/ethanol mixture
- Temperature : 0–5°C
- Time : 15–30 minutes
Azo Coupling with 4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazole
The diazonium salt is coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole in an aqueous-alcoholic solution buffered with sodium acetate (CH₃COONa). The active methylene group (-CH₂-) of the pyrazole derivative facilitates electrophilic aromatic substitution at the ortho position relative to the sulphonate group. This yields the azo-linked pyrazole-benzenesulphonate intermediate.
Key Observations
Chlorination of the Benzenesulphonate Moiety
Chlorination introduces the 2,5-dichloro substituents to the benzenesulphonate ring. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 40°C ensures selective para and meta chlorination relative to the sulphonate group, leveraging its electron-withdrawing effect.
Optimized Parameters
- Chlorinating Agent : SO₂Cl₂ (2.2 equiv.)
- Catalyst : FeCl₃ (0.1 equiv.)
- Temperature : 40°C, 4 hours
- Workup : Quenching with ice water, extraction with DCM
Barium Salt Formation
The sodium/potassium salt of the chlorinated azo compound is converted to the barium salt via metathesis. Adding barium chloride (BaCl₂) to an aqueous solution of the sulphonic acid precipitates the product as a fine powder.
Stoichiometry
- Molar Ratio : 2:3 (organic acid : Ba²⁺) to balance charges
- Solvent : Deionized water
- Purification : Recrystallization from ethanol-water (1:1)
Spectroscopic Characterization and Computational Validation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Visible Spectroscopy
- λₘₐₓ : 480–520 nm in ethanol, attributed to π→π* transitions of the azo-hydrazo system.
- TD-DFT Calculations : B3LYP/6-311G(d,p) simulations align with experimental λₘₐₓ, confirming planar geometries.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 95 | 98 |
| Azo Coupling | Pyrazole, CH₃COONa, pH 8–9 | 82 | 95 |
| Chlorination | SO₂Cl₂, FeCl₃, 40°C | 75 | 90 |
| Barium Metathesis | BaCl₂, H₂O | 88 | 99 |
Industrial and Pharmacological Considerations
The compound’s stability under acidic conditions and intense coloration make it suitable for textile dyes. Potential biomedical applications are theorized due to structural similarities to pyrazole-based antitumor agents, though toxicity studies remain pending.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
